

# A Technical Guide to the Spectroscopic Data of Coniferyl Ferulate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Coniferyl ferulate**, a bioactive compound of significant interest in pharmaceutical research. The following sections detail its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic profiles, offering valuable data for its identification, characterization, and analysis.

## **Spectroscopic Data**

The structural elucidation of **Coniferyl ferulate** is critically supported by a combination of spectroscopic techniques. The quantitative data obtained from 1H NMR, 13C NMR, MS, and IR spectroscopy are summarized below.

Table 1: 1H NMR Spectroscopic Data for Coniferyl ferulate (CDCl<sub>3</sub>)



Atom No.	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
2	7.05	d	1.9
5	6.92	d	8.1
6	7.09	dd	8.1, 1.9
7	7.61	d	15.9
8	6.29	d	15.9
OCH₃	3.93	S	-
2'	6.87	d	1.8
5'	6.92	d	8.2
6'	6.84	dd	8.2, 1.8
7'	6.57	dt	15.9, 1.5
8'	6.21	dt	15.9, 6.2
9'	4.74	dd	6.2, 1.5
OCH₃'	3.89	S	-
ОН	5.91	S	-
OH'	5.83	S	-

Table 2: 13C NMR Spectroscopic Data for Coniferyl ferulate (CDCl<sub>3</sub>, 100 MHz)



Atom No.	Chemical Shift (δ, ppm)
1	127.0
2	109.3
3	146.8
4	147.9
5	114.6
6	123.1
7	144.9
8	115.6
9	167.0
OCH <sub>3</sub>	55.9
1'	128.9
2'	108.5
3'	145.9
4'	146.7
5'	114.4
6'	120.8
7'	123.3
8'	134.3
9'	63.6
OCH₃'	55.9

Table 3: Mass Spectrometry Data for Coniferyl ferulate



Ionization Mode	Observed m/z	Ion Type
ESI+	379	[M+Na] <sup>+</sup>
ESI+	735	[2M+Na]+
APCI-	221	[M-H] <sup>-</sup> (Metabolite)

Table 4: Infrared (IR) Spectroscopic Data for Coniferyl ferulate

Wavenumber (cm <sup>-1</sup> )	Assignment
3450	-OH stretching
2970, 2928	CH₃-C stretching
2866, 2852	CH₃O- stretching
1702	C=O stretching (ester)
1625	C=C stretching (phenyl -CH=CH-)
1603, 1513, 1438	C=C stretching (phenyl)
930, 846, 811	Aromatic C-H bending

## **Experimental Protocols**

The following are representative experimental protocols for the spectroscopic analysis of **Coniferyl ferulate**. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

#### 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **Coniferyl ferulate** (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: 1H and 13C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 500 MHz and a carbon frequency of 125 MHz.

### Foundational & Exploratory





• 1H NMR Acquisition:

• Pulse Sequence: A standard single-pulse experiment (zg30) is used.

Spectral Width: 12 ppm

Acquisition Time: 2.7 s

Relaxation Delay: 2.0 s

Number of Scans: 16

• 13C NMR Acquisition:

Pulse Sequence: A proton-decoupled single-pulse experiment (zgpg30) is used.

Spectral Width: 240 ppm

Acquisition Time: 1.1 s

Relaxation Delay: 2.0 s

Number of Scans: 1024

 Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal (0.00 ppm for <sup>1</sup>H and <sup>13</sup>C).

#### 2.2. Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **Coniferyl ferulate** is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1-10 μg/mL.
- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or a triple quadrupole instrument, equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is used.



#### LC-MS/MS Method:

- $\circ$  Chromatographic Separation: A C18 column (e.g., 2.1 mm  $\times$  50 mm, 1.7  $\mu$ m) is used with a gradient elution of water (containing 0.1% formic acid) and acetonitrile.
- Ionization (Negative ESI mode as an example):

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Cone Gas Flow: 50 L/h

Desolvation Gas Flow: 600 L/h

 Data Acquisition: The mass spectrometer is operated in full scan mode over a mass range of m/z 100-1000. For fragmentation studies, a data-dependent acquisition (DDA) or targeted MS/MS approach is employed.

#### 2.3. Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid **Coniferyl ferulate** sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (approximately 200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition:

Spectral Range: 4000-400 cm<sup>-1</sup>

Resolution: 4 cm<sup>-1</sup>

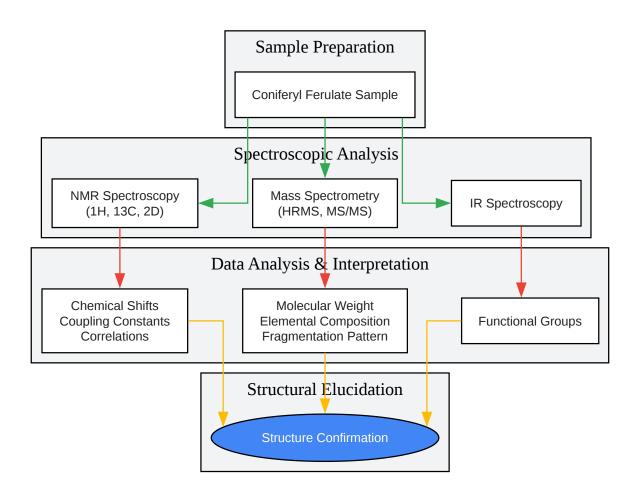
Number of Scans: 32



 Data Processing: The acquired interferogram is Fourier-transformed to produce the infrared spectrum. A background spectrum of a pure KBr pellet is subtracted from the sample spectrum to correct for atmospheric and instrumental contributions.

## **Visualization of Analytical Workflow**

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **Coniferyl ferulate**.



Click to download full resolution via product page

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of Coniferyl Ferulate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150036#spectroscopic-data-of-coniferyl-ferulate-nmr-ms-ir]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com